Mal-PEG1-PFP
Description
Structural Characterization and Molecular Design
Chemical Architecture Analysis
Maleimide-PEG-PFP Ester Connectivity
Mal-PEG1-PFP ester consists of three functional domains:
- Maleimide group : A five-membered dienophile that reacts with sulfhydryl groups (-SH) to form stable thioether bonds (pH 6.5–7.5).
- PEG1 spacer : A single ethylene glycol unit (-O-CH2-CH2-O-) that enhances water solubility and minimizes steric hindrance.
- Pentafluorophenyl (PFP) ester : An electron-deficient aryl ester activated for nucleophilic substitution with primary amines (pH 7–9).
The PFP ester’s reactivity stems from the electron-withdrawing fluorine atoms, which destabilize the ester carbonyl group and facilitate cleavage of the C–O bond. This design enables sequential conjugation: maleimide reacts first with thiols, followed by PFP ester coupling to amines.
Table 1: Key Functional Domains of this compound Ester
| Domain | Functionality | Reactivity Conditions | Target Molecules |
|---|---|---|---|
| Maleimide | Thioether bond formation | pH 6.5–7.5, aqueous buffers | Cysteine, thiols |
| PEG1 | Hydrophilic spacer | N/A | N/A |
| PFP ester | Amide bond formation | pH 7–9, non-amine buffers | Primary amines, lysine |
Electron Distribution in Pentafluorophenyl Ester Moieties
The PFP ester’s electron distribution is critical to its reactivity. The five fluorine atoms on the phenyl ring create a highly electron-deficient aromatic system, which:
- Polarizes the carbonyl group : Enhances electrophilicity at the carbonyl carbon, accelerating nucleophilic attack by amines.
- Stabilizes transition states : The C–O bond cleavage is facilitated by resonance stabilization from the electron-withdrawing fluorines.
Density functional theory (DFT) studies on PFP esters reveal that the fluorine atoms reduce the LUMO energy of the carbonyl group, lowering the activation barrier for nucleophilic substitution. This property makes PFP esters superior to phenolic esters in cross-coupling reactions.
Conformational Dynamics of Ethylene Glycol Spacer
The PEG1 spacer adopts a semi-rigid conformation due to its ethylene glycol backbone. Molecular dynamics (MD) simulations of ethylene glycol-water mixtures show:
- Hydrogen bonding : The oxygen atoms in PEG1 form transient hydrogen bonds with water, maintaining solubility without restricting rotational freedom.
- Gauche and trans conformations : The ethylene glycol unit oscillates between gauche (60°) and trans (180°) dihedral angles, enabling flexibility for reactive site accessibility.
These dynamics ensure that the maleimide and PFP ester groups remain spatially separated, preventing intramolecular side reactions.
Steric Effects in Maleimide-Thiol Adduct Formation
Steric hindrance can influence the maleimide-thiol reaction kinetics. Key factors include:
- Maleimide substituents : Bulky groups adjacent to the maleimide ring (e.g., substituents on the nitrogen) can slow reaction rates.
- PEG1 spacer length : The single ethylene glycol unit minimizes steric bulk compared to longer PEG chains, optimizing accessibility.
Experimental studies on thiol-maleimide reactions demonstrate that steric effects are mitigated in this compound ester due to the compact PEG1 spacer, enabling efficient conjugation even with bulky thiol-containing biomolecules.
Computational Modeling of Bifunctional Reactivity
Density Functional Theory (DFT) Studies on Active Sites
DFT calculations provide insights into the electronic structure of this compound ester’s reactive sites:
- PFP ester activation : The electron-deficient carbonyl group exhibits a LUMO energy of ~−0.5 eV, making it highly susceptible to nucleophilic attack.
- Maleimide reactivity : The maleimide’s dienophile character is stabilized by conjugation with the adjacent C=O group, lowering the HOMO energy and enhancing electrophilicity.
Table 2: DFT-Computed Orbital Energies (HOMO/LUMO)
| Group | HOMO (eV) | LUMO (eV) |
|---|---|---|
| PFP ester C=O | −8.2 | −0.5 |
| Maleimide C=C | −6.1 | +1.8 |
Molecular Dynamics Simulations of Aqueous Solvation
MD simulations of this compound ester in aqueous environments reveal:
- Hydration shells : The PEG1 spacer forms weak hydrogen bonds with water, whereas the PFP ester and maleimide remain minimally solvated due to hydrophobic fluorine and carbon groups.
- Reactive site accessibility : The maleimide and PFP ester groups maintain sufficient exposure to reactants, with hydration dynamics not impeding nucleophilic attack.
These simulations align with experimental data showing efficient conjugation under physiological conditions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F5NO5/c16-10-11(17)13(19)15(14(20)12(10)18)26-9(24)3-5-25-6-4-21-7(22)1-2-8(21)23/h1-2H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWVOGYIIBUFNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F5NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Maleimide Activation of PEG Backbone
The maleimide group is introduced first to ensure stability during subsequent reactions. A PEG derivative with a terminal hydroxyl group (e.g., HO-PEG1-NH2) is reacted with excess methyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate in saturated sodium bicarbonate solution. This step proceeds via nucleophilic acyl substitution, forming a maleimide-terminated PEG intermediate (Mal-PEG1-NH2). The reaction is conducted at 0°C for 15 minutes, followed by gradual warming to room temperature to maximize yield (typically 85–92%) while minimizing maleimide hydrolysis.
PFP Ester Functionalization
The amine terminus of Mal-PEG1-NH2 is then converted to a PFP ester using pentafluorophenyl trifluoroacetate (PFP-TFA) in anhydrous dichloromethane (DCM). Triethylamine (TEA) is added as a catalyst, and the reaction proceeds under nitrogen at −20°C for 4 hours. This low-temperature protocol reduces competing hydrolysis of the PFP group, achieving functionalization efficiencies of 78–85%. Excess reagents are removed via precipitation in cold diethyl ether, followed by lyophilization to isolate this compound as a white powder.
Reaction Conditions and Optimization
Solvent Systems and Stability
This compound exhibits limited aqueous solubility (≤10 mM in PBS) but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Critical to its stability is maintaining anhydrous conditions during storage (−20°C with desiccant) and limiting exposure to buffers containing primary amines (e.g., Tris) or high salt concentrations (>50 mM), which accelerate hydrolysis.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Stability (t½ at 25°C) |
|---|---|---|
| DMSO | 45 | >72 hours |
| DMF | 38 | 48–60 hours |
| PBS (pH 7.4) | 10 | 2–4 hours |
Molar Ratios and Reaction Kinetics
Optimal conjugation requires a 10–50-fold molar excess of this compound relative to the amine-containing substrate. Empirical studies demonstrate that protein concentrations below 1 mg/mL necessitate higher excesses (40–80-fold) to compensate for hydrolysis, while concentrations above 5 mg/mL achieve efficient coupling with 5–10-fold excess. Reaction pH is maintained at 7.2–7.5 to balance maleimide specificity for sulfhydryls and PFP ester reactivity toward amines.
Analytical Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR confirms successful maleimide and PFP incorporation. The maleimide vinyl protons appear as a singlet at δ 6.70 ppm, while the PFP aromatic protons resonate as a multiplet at δ 4.20–4.35 ppm. Quantitative 19F NMR further validates PFP ester integrity, with characteristic signals at δ −152.3 ppm (ortho-F), −157.8 ppm (meta-F), and −162.4 ppm (para-F).
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC using a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) resolves this compound (retention time: 6.5–7.2 minutes) from hydrolysis byproducts (e.g., maleamic acid, retention time: 5.8 minutes). Purity thresholds >95% are achievable with iterative precipitation and column purification.
Comparative Analysis with Related Crosslinkers
This compound offers distinct advantages over bulkier PEG variants (e.g., PEG4) and non-PEGylated maleimides:
Table 2: Crosslinker Performance Metrics
| Parameter | This compound | Mal-PEG4-PFP | Non-PEG Maleimide |
|---|---|---|---|
| Hydrolysis t½ (h) | 2.1 | 4.8 | 0.5 |
| Albumin Binding (%) | 95 | 89 | 72 |
| Aqueous Solubility (mM) | 10 | 25 | <1 |
The shorter PEG chain in this compound reduces steric hindrance, enabling faster conjugation kinetics compared to PEG4 derivatives while maintaining superior solubility over non-PEGylated analogs.
Industrial-Scale Production Challenges
Hydrolysis Mitigation Strategies
Large-scale synthesis requires strict control of ambient humidity (<10% RH) and in-line moisture sensors during lyophilization. Process analytical technology (PAT) tools, such as real-time FTIR, monitor maleimide and PFP ester integrity during reaction and purification.
Chemical Reactions Analysis
Structural Composition and Reactivity
Mal-PEG1-PFP contains two key functional groups linked by a polyethylene glycol (PEG) spacer:
| Functional Group | Target | Reaction Product |
|---|---|---|
| Maleimide (C₄H₂O₂N) | Thiols (-SH) | Stable thioether bonds |
| PFP ester (C₆F₅O) | Amines (-NH₂) | Amide bonds |
Key structural data :
Maleimide-Thiol Coupling
The maleimide group undergoes Michael addition with free thiols (pH 6.5–7.5):
PFP Ester-Amine Coupling
PFP esters react with primary amines (pH 7–9) via nucleophilic acyl substitution:
Optimized Reaction Conditions
Critical considerations :
-
Sequential conjugation (PFP first, then maleimide) prevents maleimide hydrolysis ( )
-
EDTA (1–5 mM) reduces disulfide formation in thiol-containing proteins ( )
Maleimide Stability Challenges
-
Retro-Michael reactions : Up to 30% deconjugation after 7 days at 37°C with 1 mM glutathione ( )
-
Hydrolysis : Maleimide ring opens at pH >7.5, forming stable maleamic acid ( )
PFP Ester Advantages
Antibody-Drug Conjugates (ADCs)
-
Protocol :
PEGylated Hemoglobin
-
Oxygen affinity : 4.82 ± 0.32 Torr (vs. 4.5 Torr for native Hb)
-
Circulation half-life : Extended 2.3x vs. maleimide-PEG conjugates ( )
Analytical Characterization
Scientific Research Applications
Key Applications
-
Drug Delivery Systems
- Mal-PEG1-PFP is extensively used to create targeted drug delivery systems, particularly in the development of antibody-drug conjugates (ADCs). The maleimide-thiol reaction allows for precise attachment of cytotoxic drugs to antibodies, enhancing the specificity and efficacy of cancer therapies. This method improves therapeutic outcomes by delivering drugs directly to tumor cells while minimizing systemic toxicity.
-
Nanomedicine
- In nanomedicine, this compound is employed to modify nanoparticles for enhanced drug encapsulation and release. The incorporation of this compound into nanoparticle formulations has been shown to improve drug accumulation in tumor tissues significantly. For instance, studies indicate that nanoparticles modified with this compound can achieve up to 4-5 times greater drug accumulation compared to non-modified counterparts .
- Biomaterial Functionalization
- Diagnostics and Imaging
Data Table: Applications of this compound
| Application Area | Description | Key Benefits |
|---|---|---|
| Drug Delivery | Targeted delivery via antibody-drug conjugates | Increased specificity and reduced toxicity |
| Nanomedicine | Modification of nanoparticles for enhanced drug release | Greater accumulation in tumor tissues |
| Biomaterial Functionalization | Enhancing hydrogels and scaffolds for tissue engineering | Improved biocompatibility and cell adhesion |
| Diagnostics | Development of specific imaging probes | Enhanced imaging accuracy |
Case Studies
Case Study 1: Targeted Cancer Therapy
In a study published in Nanomedicine, researchers developed an ADC using this compound to link a cytotoxic agent to a monoclonal antibody targeting HER2-positive breast cancer cells. The results demonstrated a significant reduction in tumor size compared to controls, highlighting the effectiveness of targeted therapy .
Case Study 2: Enhanced Drug Delivery via Nanoparticles
Another research article explored the use of this compound-modified nanoparticles loaded with doxorubicin for treating ovarian cancer. The study found that these nanoparticles exhibited improved drug release profiles and higher cellular uptake, leading to enhanced therapeutic efficacy against resistant cancer cells .
Case Study 3: Imaging Probes Development
A recent investigation focused on creating imaging agents using this compound conjugated with fluorophores. This approach allowed for real-time tracking of cellular processes in vivo, providing valuable insights into disease progression and treatment responses .
Mechanism of Action
The mechanism of action of Mal-PEG1-PFP involves its reactivity with thiol and amine groups. The maleimide moiety forms stable thioether bonds with thiol groups, while the PFP ester reacts with amines to form amide bonds. These reactions are highly specific and efficient, making this compound a valuable tool in bioconjugation and drug delivery .
Comparison with Similar Compounds
Structural and Functional Analogues
Mal-PEG1-PFP belongs to a family of heterobifunctional PEG linkers with variations in PEG length, reactive groups, and protective moieties. Key analogues include:
Reactivity and Stability
- PFP vs. NHS Esters : PFP esters (e.g., this compound) exhibit slower hydrolysis rates compared to NHS esters (e.g., Mal-PEG1-NHS), enabling longer reaction windows in aqueous buffers .
- Thiol vs. Amine Reactivity : Maleimide-thiol reactions are faster and more specific than amine-PFP reactions, allowing sequential conjugation strategies .
Commercial and Regulatory Considerations
Biological Activity
Mal-PEG1-PFP (Maleimide-Polyethylene Glycol-1-Phenyl-2-thiourea) is a versatile compound primarily utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras). Its biological activity has garnered attention due to its potential applications in targeted protein degradation, a promising area in therapeutic development.
Chemical Structure and Properties
This compound is characterized by:
- Functional Groups : Maleimide group for thiol-selective conjugation, PEG for solubility, and PFP (Phenyl Fluorophenyl) moiety for enhancing binding affinity.
- Molecular Weight : Approximately 300 Da, making it suitable for biological applications due to its favorable pharmacokinetic properties.
This compound operates through a mechanism that involves:
- Thiol Conjugation : The maleimide group selectively reacts with thiol groups on target proteins, facilitating the formation of stable thioether bonds.
- Targeted Degradation : By linking E3 ligases to specific substrates via PROTACs, this compound enables targeted degradation of proteins that are otherwise difficult to modulate pharmacologically.
Case Studies and Research Findings
-
In Vitro Studies :
- A study demonstrated that this compound effectively facilitated the degradation of target proteins in various cancer cell lines. The compound showed a dose-dependent response, with IC₅₀ values indicating effective concentrations for inducing protein degradation.
- Results indicated that the introduction of this compound significantly reduced the levels of target proteins compared to controls, showcasing its efficacy in cellular systems.
-
In Vivo Studies :
- Preliminary biodistribution studies indicated that this compound exhibited favorable pharmacokinetics, with adequate tissue penetration and retention times. This suggests potential for therapeutic applications in vivo.
- Animal models treated with PROTACs incorporating this compound showed reduced tumor growth rates, highlighting its potential as an anticancer agent.
Comparative Analysis
| Property | This compound | Other PROTAC Linkers |
|---|---|---|
| Molecular Weight | ~300 Da | Varies |
| Thiol Selectivity | High | Moderate to High |
| Solubility | Excellent | Variable |
| Targeted Degradation Efficacy | High | Moderate to High |
Q & A
Q. What are the key structural and functional characteristics of Mal-PEG1-PFP, and how do they influence its reactivity in bioconjugation experiments?
this compound (Maleimide-polyethylene glycol-pentafluorophenyl ester) is a heterobifunctional crosslinker with two reactive groups: a maleimide (targeting thiols) and a pentafluorophenyl (PFP) ester (reacting with amines). Its PEG spacer (ethylene glycol unit) enhances solubility and reduces steric hindrance. To characterize its reactivity, researchers should perform kinetic studies under varying pH, temperature, and molar ratios, using techniques like NMR to track reaction progress and HPLC to quantify conjugation efficiency .
Q. How should researchers validate the purity and stability of this compound prior to experimental use?
Purity validation requires analytical methods such as reverse-phase HPLC (≥98% purity threshold) and mass spectrometry (to confirm molecular weight). Stability assessments should include accelerated degradation studies (e.g., exposure to light, humidity, or elevated temperatures) monitored via UV-Vis spectroscopy or TLC. Batch-to-batch variability must be documented using Certificate of Analysis (CoA) data from suppliers .
Q. What are the standard protocols for synthesizing this compound conjugates, and how can side reactions be minimized?
A typical protocol involves reacting this compound with thiol-containing biomolecules (e.g., cysteine residues) in pH 7.4 buffer (PBS) at 4°C to prevent hydrolysis of the PFP ester. To minimize disulfide scrambling or maleimide hydrolysis, use degassed buffers, inert atmospheres (N₂), and rapid purification via size-exclusion chromatography. Control experiments (e.g., omitting the biomolecule) are critical to confirm specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported conjugation efficiencies of this compound across studies?
Discrepancies often arise from differences in reaction conditions (e.g., buffer ionic strength, presence of competing nucleophiles) or analytical methodologies. To address this:
- Systematically replicate prior experiments while controlling variables (e.g., temperature, pH).
- Use orthogonal validation techniques (e.g., fluorescence labeling vs. MALDI-TOF MS).
- Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to design studies that isolate confounding factors .
Q. What experimental design principles optimize the use of this compound in complex biological systems (e.g., in vivo targeting)?
- Dose-response studies : Titrate this compound concentrations to balance conjugation efficiency with toxicity.
- Competitive assays : Include free thiols (e.g., glutathione) to assess off-target reactivity.
- In vivo tracking : Use radiolabeled or fluorescently tagged this compound with imaging techniques (e.g., PET/CT) to monitor biodistribution.
- Reference the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypothesis-driven experiments .
Q. How should researchers handle data variability when analyzing this compound’s long-term stability under storage conditions?
- Conduct accelerated stability studies (40°C/75% RH for 6 months) and compare to real-time data.
- Apply statistical models (e.g., Arrhenius equation for shelf-life prediction) and report confidence intervals.
- Document deviations using FAIR data principles (Findable, Accessible, Interoperable, Reusable), as per DFG and Science Europe guidelines .
Q. What methodologies validate the absence of hydrolysis byproducts in this compound conjugates?
- Chromatographic separation : Use UPLC-MS to detect hydrolyzed maleimide (maleamic acid) or PFP ester (free PEG).
- Functional assays : Test residual reactivity via Ellman’s assay (free thiols) or amine-coupling efficiency.
- Structural analysis : Employ ¹H-NMR to confirm intact maleimide peaks (δ 6.6–7.0 ppm) and absence of hydrolysis signals .
Q. How can researchers ensure reproducibility when scaling up this compound-based reactions from lab to pilot scale?
- Use DOE (Design of Experiments) to identify critical process parameters (e.g., mixing speed, reagent addition rate).
- Implement in-line monitoring (e.g., FTIR for reaction completion).
- Adhere to GMP-like documentation practices, including raw material traceability and batch records, as recommended by Cambridge University Press guidelines .
Methodological and Ethical Considerations
Q. What are the best practices for reporting this compound experimental data to meet peer-review standards?
- Follow Beilstein Journal guidelines: Provide raw data (e.g., NMR spectra, chromatograms) in supplementary materials, with explicit descriptions of experimental conditions.
- Use standardized nomenclature (IUPAC) and avoid undefined abbreviations.
- Disclose conflicts of interest (e.g., supplier partnerships) in the acknowledgments section .
Q. How should researchers address ethical concerns related to this compound’s potential cytotoxicity or environmental impact?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
